molecular formula C8H4Cl2N2 B15069901 5,8-Dichloro-1,6-naphthyridine

5,8-Dichloro-1,6-naphthyridine

Cat. No.: B15069901
M. Wt: 199.03 g/mol
InChI Key: SBBKATODVRRZNQ-UHFFFAOYSA-N
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Description

5,8-Dichloro-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dichloro-1,6-naphthyridine typically involves the chlorination of 1,6-naphthyridine. One common method is the reaction of 1,6-naphthyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5 and 8 positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

5,8-Dichloro-1,6-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace chlorine atoms with methoxy or tert-butoxy groups.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can have enhanced biological or chemical properties.

Mechanism of Action

The mechanism of action of 5,8-Dichloro-1,6-naphthyridine involves its interaction with specific molecular targets. The chlorine atoms enhance its binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity. The compound can interfere with DNA replication and protein synthesis, making it a potential candidate for anticancer and antimicrobial therapies .

Properties

Molecular Formula

C8H4Cl2N2

Molecular Weight

199.03 g/mol

IUPAC Name

5,8-dichloro-1,6-naphthyridine

InChI

InChI=1S/C8H4Cl2N2/c9-6-4-12-8(10)5-2-1-3-11-7(5)6/h1-4H

InChI Key

SBBKATODVRRZNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN=C2Cl)Cl)N=C1

Origin of Product

United States

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